

Indocyanine Green (ICG): A Technical Guide to its Chemical Structure and Solubility

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Compound of Interest

Compound Name: Indocyanine Green

Cat. No.: B1671883

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For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbo cyanine dye that has been a cornerstone in medical diagnostics for over half a century.[1][2] Its utility stems from its unique optical properties in the near-infrared (NIR) spectrum, a region where light can penetrate biological tissues with greater depth.[3] This guide provides an in-depth look at the fundamental chemical and physical properties of ICG, focusing on its structure and solubility, which are critical for its application in research and clinical settings.

Chemical Structure and Identification

ICG is a sterile, anionic, and water-soluble compound with a complex molecular architecture.[1] Its structure is characterized by two benzo[e]indole rings linked by a heptamethine chain, with sulfobutyl groups that enhance its aqueous solubility.

The key identifiers and structural details of **Indocyanine green** are summarized in the table below.

Identifier	Data	Reference
IUPAC Name	sodium 4-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate	[4]
CAS Number	3599-32-4	
Molecular Formula	C ₄₃ H ₄₇ N ₂ NaO ₆ S ₂	
Molecular Weight	774.97 g/mol	
Synonyms	Cardiogreen, Foxgreen, IC-Green, Ujoviridin	

Solubility Profile

The solubility of ICG is highly dependent on the solvent. While it is readily soluble in water and methanol, it is practically insoluble in many other organic solvents. The sodium salt form of ICG is typically supplied as a powder, and for clinical use, formulations often include a small percentage of sodium iodide to improve solubility.

Quantitative Solubility Data

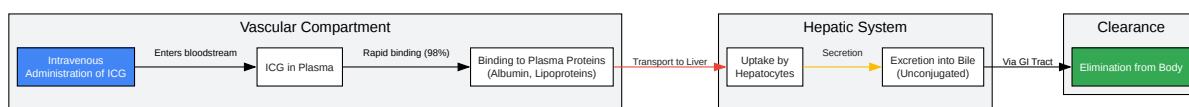
The following table summarizes the solubility of ICG in various common laboratory solvents.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
Water	38.75	50	
Dimethyl sulfoxide (DMSO)	15.5	20	
Dimethylformamide (DMF)	~10	Not Specified	
Ethanol	~1	Not Specified	
Phosphate-Buffered Saline (PBS, pH 7.2)	~0.5	Not Specified	

Note: Solubility values can be batch-dependent due to variations in hydration and the presence of inorganic salts.

Mechanism of Action & Clearance Pathway

Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular space. This binding is crucial for its use in angiography and perfusion studies. The clearance of ICG is almost exclusively performed by the liver; it is taken up by hepatocytes and excreted unchanged into the bile. This rapid hepatic clearance, with a half-life of 150 to 180 seconds, forms the basis of its use in liver function tests.



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ICG's mechanism of action and clearance pathway.

Experimental Protocols & Workflows

Protocol for Determining ICG Solubility

This protocol provides a general method for determining the solubility of ICG in a given solvent.

Objective: To determine the maximum concentration of ICG that can be dissolved in a specific solvent at a controlled temperature.

Materials:

- **Indocyanine green (ICG)** powder
- Selected solvent (e.g., deionized water, DMSO)
- Volumetric flasks and pipettes
- Analytical balance
- Vortex mixer and/or magnetic stirrer
- Spectrophotometer
- Temperature-controlled environment (e.g., water bath)

Methodology:

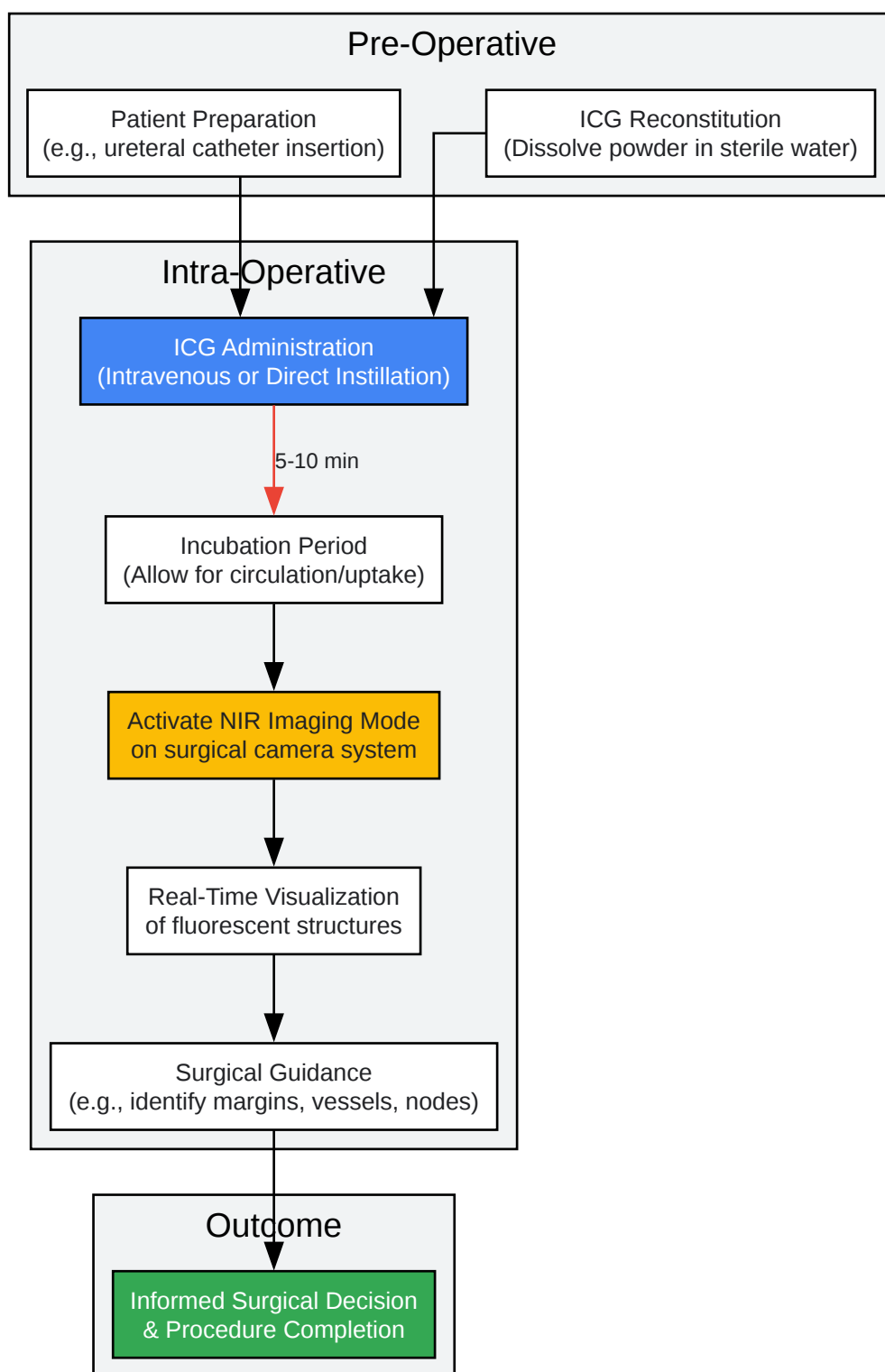
- **Preparation of Stock Solutions:** Prepare a series of supersaturated ICG solutions. Accurately weigh increasing amounts of ICG powder and add them to separate volumetric flasks containing a fixed volume of the solvent.
- **Equilibration:** Seal the flasks and agitate them (using a vortex mixer or stirrer) in a temperature-controlled environment for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solute:** After equilibration, allow the solutions to stand undisturbed for a sufficient time for the excess, undissolved ICG to sediment. Centrifuge the

samples to ensure a clear supernatant.

- **Quantification:** Carefully pipette an aliquot of the clear supernatant from each flask. Dilute the aliquot with the solvent to a concentration that falls within the linear range of a spectrophotometer.
- **Spectrophotometric Analysis:** Measure the absorbance of the diluted samples at ICG's maximum absorption wavelength ($\lambda_{\text{max}} \approx 780\text{-}800\text{ nm}$, dependent on solvent).
- **Calculation:** Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of ICG in the supernatant. The concentration of the saturated solution represents the solubility of ICG in that solvent at that temperature.

Experimental Workflow for Fluorescence-Guided Surgery

ICG is widely used for real-time intraoperative imaging, such as visualizing blood flow, biliary ducts, or mapping lymph nodes.



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A typical workflow for using ICG in fluorescence-guided surgery.

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